molecular formula C6H3IO2 B3031487 2-Iodo-1,4-benzoquinone CAS No. 3958-83-6

2-Iodo-1,4-benzoquinone

Cat. No.: B3031487
CAS No.: 3958-83-6
M. Wt: 233.99 g/mol
InChI Key: FFJVYLVTPMHYQP-UHFFFAOYSA-N
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Description

2-Iodo-1,4-benzoquinone is a derivative of benzoquinone, characterized by the substitution of an iodine atom at the second position of the quinone ring. Quinones, including this compound, are a class of organic compounds that play significant roles in various biological and chemical processes due to their redox properties and ability to participate in electron transfer reactions .

Scientific Research Applications

2-Iodo-1,4-benzoquinone has diverse applications in scientific research:

Mechanism of Action

Target of Action

2-Iodo-1,4-benzoquinone, a derivative of 1,4-benzoquinone, primarily targets cellular reductases . These enzymes, including microsomal NADPH cytochrome P450 reductase (P450R), microsomal NADH cytochrome b5 reductase (b5R), and mitochondrial NADH ubiquinone oxidoreductase, play a crucial role in the electron transport chain .

Mode of Action

The compound interacts with its targets through redox reactions. Quinones, including this compound, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They can undergo one or two electron reduction by cellular reductases, leading to the corresponding semiquinones or hydroquinones .

Biochemical Pathways

The redox reactions involving this compound affect various biochemical pathways. As electron carriers, quinones play a role in photosynthesis . The one-electron reduction of quinones can be catalyzed by a number of enzymes, influencing the electron transport chain and ATP production .

Pharmacokinetics

Quinones, in general, are known to exhibit nucleophilic reactivity under certain conditions . This suggests that they may have good bioavailability and can interact effectively with their targets in the body.

Result of Action

The interaction of this compound with its targets results in the formation of semiquinones or hydroquinones . These products can stimulate oxidative stress or effect alkylation of cellular nucleophiles . This can lead to cytotoxic effects, making quinones potential anti-tumor, anti-malarial, or leishmanicidal agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen radicals can lead to the formation of hydroquinone, a potential transformation pathway of 1,4-benzoquinone in atmospheric aqueous environments . Additionally, the reaction environment, such as the presence of dry nitrogen or argon, can influence the reactivity of this compound .

Safety and Hazards

While specific safety and hazard information for 2-Iodo-1,4-benzoquinone is not available, quinones can cause eye irritation, conjunctivitis, and skin irritation .

Biochemical Analysis

Biochemical Properties

2-Iodo-1,4-benzoquinone participates in various biochemical reactions due to its redox-active nature. It can undergo reduction to form hydroquinone derivatives, which are crucial in electron transport chains. This compound interacts with enzymes such as NAD(P)H:quinone oxidoreductase, which catalyzes the two-electron reduction of quinones to hydroquinones. Additionally, this compound can form covalent bonds with thiol groups in proteins, affecting their function and stability .

Cellular Effects

This compound influences several cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways regulate gene expression related to inflammation, apoptosis, and cell survival. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through redox cycling and covalent modification of biomolecules. It can accept electrons from NAD(P)H, forming semiquinone radicals that react with molecular oxygen to produce ROS. These ROS can damage cellular components, including lipids, proteins, and DNA. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can persist for several hours, with long-term exposure leading to sustained oxidative stress and potential cell death .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can induce mild oxidative stress and activate protective cellular responses. At high doses, it can cause significant toxicity, including liver and kidney damage, due to excessive ROS production and oxidative damage to cellular components .

Metabolic Pathways

This compound is involved in metabolic pathways related to redox reactions. It can be reduced to hydroquinone derivatives by enzymes such as NAD(P)H:quinone oxidoreductase. These hydroquinones can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells, this compound can be transported and distributed through passive diffusion and active transport mechanisms. It can interact with cellular transporters and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilic nature allows it to cross cell membranes easily, affecting intracellular compartments .

Subcellular Localization

This compound can localize to various subcellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. Its activity and function can be influenced by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific organelles. The compound’s presence in the mitochondria can disrupt electron transport and induce mitochondrial dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1,4-benzoquinone can be synthesized through the iodination of 1,4-benzoquinone. A common method involves the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1,4-benzoquinone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher electronegativity of iodine influence the compound’s chemical behavior, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

2-iodocyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IO2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJVYLVTPMHYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192702
Record name p-Benzoquinone, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3958-83-6
Record name p-Benzoquinone, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzoquinone, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-1,4-benzoquinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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